molecular formula C18H19N3O3 B12177949 1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B12177949
M. Wt: 325.4 g/mol
InChI Key: RRVDJGJNMKSRNS-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a methoxyethyl group, and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through nucleophilic substitution reactions, where the indole core reacts with a methoxypyridine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-3-boronic acid: Shares the methoxypyridinyl group and is used in similar synthetic applications.

    2-Methoxy-5-(6-methoxypyridin-3-yl-imino-methyl)phenol: Contains a methoxypyridinyl group and is studied for its antibacterial properties.

Uniqueness

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide is unique due to the combination of its indole core with methoxyethyl and methoxypyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)indole-2-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-23-10-9-21-15-6-4-3-5-13(15)11-16(21)18(22)20-14-7-8-17(24-2)19-12-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)

InChI Key

RRVDJGJNMKSRNS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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